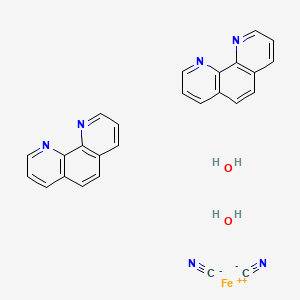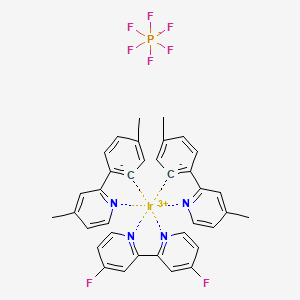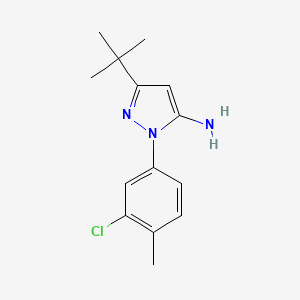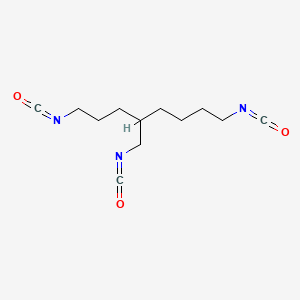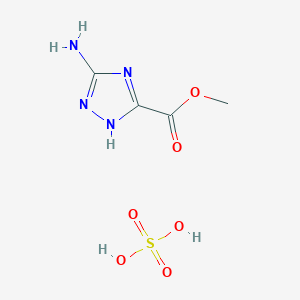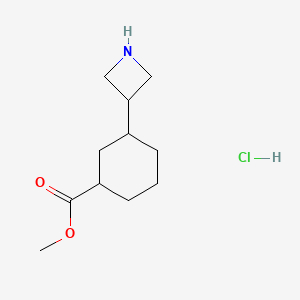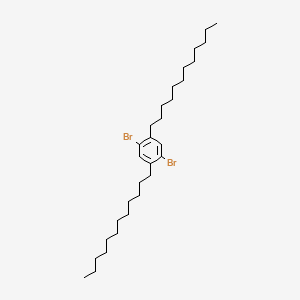
1,4-Dibromo-2,5-didodecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-didodecylbenzene: is an organic compound with the molecular formula C30H52Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two dodecyl (C12H25) chains are substituted at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Dibromo-2,5-didodecylbenzene can be synthesized through a multi-step process:
-
Preparation of Dodecylmagnesium Bromide:
-
Formation of 1,4-Didodecylbenzene:
- The pre-prepared dodecylmagnesium bromide solution is added dropwise to a mixture of 1,4-dibromobenzene, Ni(dppp)Cl2, and THF under a nitrogen atmosphere. The reaction mixture is stirred at 70°C overnight .
-
Bromination to Form this compound:
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
1,4-Dibromo-2,5-didodecylbenzene undergoes several types of chemical reactions, including:
-
Substitution Reactions:
-
Oxidation and Reduction Reactions:
- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Suzuki Cross-Coupling:
Major Products Formed:
Terphenyl Derivatives:
Scientific Research Applications
1,4-Dibromo-2,5-didodecylbenzene has several scientific research applications:
-
Organic Electronics:
-
Materials Science:
-
Surface Chemistry:
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-didodecylbenzene primarily involves its reactivity in substitution reactionsThe compound’s long alkyl chains contribute to its solubility and self-assembly properties, making it suitable for applications in materials science and organic electronics .
Comparison with Similar Compounds
-
1,4-Diiodo-2,5-didodecylbenzene:
- Similar in structure but with iodine atoms instead of bromine. Used in similar applications, including the synthesis of oligo(1,4-phenylene ethynylene) .
-
1,4-Dibromo-2,5-ditridecylbenzene:
- Similar structure with tridecyl (C13H27) chains instead of dodecyl. Used in surface chemistry and nanostructured materials .
Uniqueness:
1,4-Dibromo-2,5-didodecylbenzene is unique due to its specific combination of bromine atoms and dodecyl chains, which confer distinct solubility, reactivity, and self-assembly properties. These characteristics make it particularly valuable in the synthesis of advanced materials and organic electronic devices .
Properties
IUPAC Name |
1,4-dibromo-2,5-didodecylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52Br2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRICMZMMSGLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
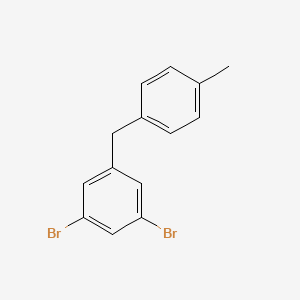
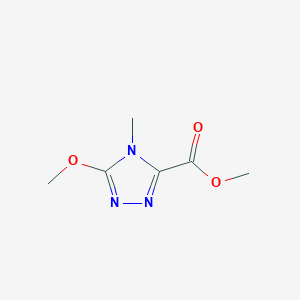
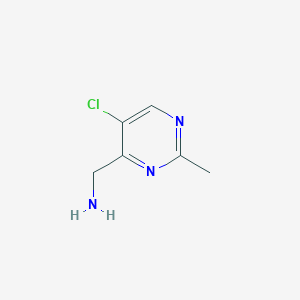

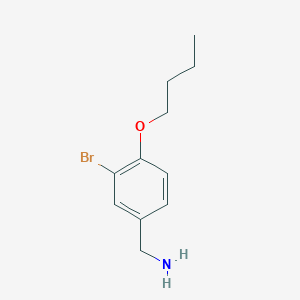
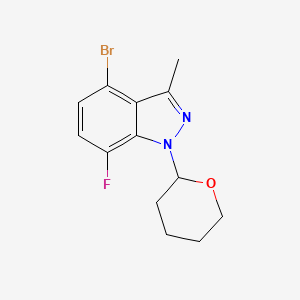
![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
